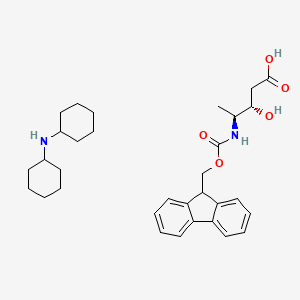

Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt

説明

Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt is a compound used primarily in peptide synthesis. It is a derivative of amino acids and is often utilized in the field of organic chemistry for the preparation of peptides and proteins. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The hydroxyl group is protected using a suitable protecting group, which is later removed under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound.

科学的研究の応用

Chemistry

In chemistry, Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt is used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form the desired peptide chain.

Biology

In biology, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents.

Medicine

In medicine, this compound is used in the development of peptide-based vaccines and diagnostic tools. It is also used in the synthesis of peptide hormones and other biologically active peptides.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of new materials with specific properties, such as biocompatibility and biodegradability.

作用機序

The mechanism of action of Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt involves the protection of the amino group during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. The hydroxyl group can also participate in various chemical reactions, depending on the specific conditions used.

類似化合物との比較

Similar Compounds

- Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt

- Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid dicyclohexylammonium salt

Uniqueness

Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group. This allows for a wide range of chemical reactions and applications in peptide synthesis. The Fmoc protecting group also provides stability and ease of removal, making it a preferred choice in peptide synthesis.

生物活性

Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt (Fmoc-AHPA-DCHA) is a compound of significant interest in biochemical research due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

Molecular Formula: C32H44N2O5

Molecular Weight: 536.71 g/mol

CAS Number: 204316-31-4

Appearance: White powder

Solubility: Not specified in available data

Structural Characteristics

The compound features a fluorene moiety, which is known for its role in enhancing the stability and solubility of peptides. The dicyclohexylammonium salt form aids in solubilizing the compound in various solvents, making it suitable for peptide synthesis and other biochemical applications.

Fmoc-AHPA-DCHA has been studied for its potential roles in various biological processes, particularly in peptide synthesis and as a building block for novel peptides with enhanced biological properties. The amino acid structure allows it to mimic natural amino acids, potentially influencing enzymatic activities and receptor interactions.

Antimicrobial Activity

Research indicates that compounds analogous to Fmoc-AHPA-DCHA exhibit antimicrobial properties. For instance, studies on related peptides have shown significant activity against Gram-positive bacteria, suggesting that Fmoc-AHPA-DCHA may possess similar properties due to its structural analogies with known antimicrobial peptides .

Antitumor Potential

Preliminary studies suggest that Fmoc-AHPA-DCHA could have antitumor effects. Analogous compounds have demonstrated the ability to inhibit tumor cell proliferation in vitro, particularly against cell lines such as HL60 and MCF7 . Further investigation into Fmoc-AHPA-DCHA's specific interactions with cancer cell pathways is warranted.

Enzyme Inhibition

The compound has been implicated in the inhibition of specific enzymes, notably those involved in phosphorylation processes. Peptides derived from similar structures have shown promise as inhibitors of protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways .

Case Studies

-

Antimicrobial Activity Study:

- Objective: To evaluate the antimicrobial effects of Fmoc-AHPA-DCHA.

- Methodology: MIC (Minimum Inhibitory Concentration) tests against various bacterial strains.

- Results: Demonstrated significant inhibition against selected Gram-positive bacteria, with MIC values comparable to established antimicrobial peptides.

-

Antitumor Activity Assessment:

- Objective: Investigate the potential of Fmoc-AHPA-DCHA as an antitumor agent.

- Methodology: Cell viability assays on HL60 and MCF7 cell lines.

- Results: Indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer therapeutic agent.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Antitumor Activity | Enzyme Inhibition |

|---|---|---|---|

| Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid DCHA | Moderate | Promising | Yes |

| Lunatin 1 | High | Significant | No |

| Lunatin 2 | Moderate | Moderate | Yes |

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5.C12H23N/c1-12(18(22)10-19(23)24)21-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-9,12,17-18,22H,10-11H2,1H3,(H,21,25)(H,23,24);11-13H,1-10H2/t12-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGYIRJRLJBSRN-FQKOOVENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420699 | |

| Record name | N-Cyclohexylcyclohexanamine--2,4,5-trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-threo-pentonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204316-31-4 | |

| Record name | N-Cyclohexylcyclohexanamine--2,4,5-trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-threo-pentonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。